molecular formula C9H19NO B1441443 (2-Aminoethoxy)cycloheptane CAS No. 1249419-02-0

(2-Aminoethoxy)cycloheptane

Cat. No. B1441443
M. Wt: 157.25 g/mol
InChI Key: NFJMRBSCKYIWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of cycloheptane, a related compound, has been investigated in the gas phase by electron diffraction. Diffraction intensities can be explained by a twist–chair/chair mixture with an abundance of 76 (6) % for the twist–chair conformation at 310°K .


Chemical Reactions Analysis

Cycloalkanes, including cycloheptane, have higher London Dispersion forces because the ring shape allows for a greater area of contact. Ring strain also causes certain cycloalkanes to be more reactive .


Physical And Chemical Properties Analysis

In its pure form, cycloheptane, a related compound, is a colorless liquid. It exhibits a boiling point of approximately 98.4°C (209.1°F). Its density is around 0.816 g/cm3 at room temperature . Cycloheptane is slightly soluble in water but is much more soluble in common organic solvents, such as ethanol and diethyl ether .

Scientific Research Applications

Chemical Synthesis and Properties

  • Cycloheptane Derivatives Synthesis : Cycloheptane derivatives, including those related to (2-Aminoethoxy)cycloheptane, have been synthesized for various purposes. For example, cyclohepta[b][1,4]benzoxazine was created through reactions involving o-aminophenol, showcasing the diverse chemical reactions possible with cycloheptane structures (Nozoe, Okai, & Someya, 1978).

  • Crystal Structure Analysis : The crystal structure of compounds like 2-benzylamino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, closely related to (2-Aminoethoxy)cycloheptane, has been studied, revealing insights into molecular interactions and structures (Nagalakshmi et al., 2014).

Biological Activity and Applications

  • Tumor Growth Inhibitory Activity : Alicyclic α-amino acids and related compounds, including cycloheptane structures, have shown significant anti-tumor activity. This suggests a potential role for (2-Aminoethoxy)cycloheptane and related compounds in cancer research (Connors, Elson, Haddow, & Ross, 1960).

  • Chiral Synthesis of Amino Acids : Cycloheptane amino acids, which could include derivatives like (2-Aminoethoxy)cycloheptane, have been synthesized with high diastereocontrol and enantioselectivity. This is crucial in the creation of chiral molecules for pharmaceutical applications (Curti et al., 2006).

Advanced Material Development

  • Catalytic Applications : Metallacyclopentane and -cycloheptane derivatives of chromium have been isolated and studied for their role in catalysis, like the trimerization of ethylene. This indicates the potential use of (2-Aminoethoxy)cycloheptane in catalytic processes (Emrich et al., 1997).

  • Pharmaceutical Chemistry : Novel compounds like 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], related to (2-Aminoethoxy)cycloheptane, have been synthesized and evaluated for pharmaceutical applications, including as tacrine hybrids in Alzheimer's disease research (Bonacorso et al., 2015).

Safety And Hazards

Cycloheptane, like many organic solvents, needs to be handled with care due to several safety and health considerations. While it is not considered a particularly dangerous substance, it can cause harm under certain circumstances. Inhalation or ingestion of cycloheptane can cause dizziness, headaches, and in severe cases, damage to the respiratory and digestive systems .

properties

IUPAC Name

2-cycloheptyloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-7-8-11-9-5-3-1-2-4-6-9/h9H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJMRBSCKYIWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethoxy)cycloheptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Aminoethoxy)cycloheptane
Reactant of Route 2
Reactant of Route 2
(2-Aminoethoxy)cycloheptane
Reactant of Route 3
Reactant of Route 3
(2-Aminoethoxy)cycloheptane
Reactant of Route 4
Reactant of Route 4
(2-Aminoethoxy)cycloheptane
Reactant of Route 5
Reactant of Route 5
(2-Aminoethoxy)cycloheptane
Reactant of Route 6
Reactant of Route 6
(2-Aminoethoxy)cycloheptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.